2-(1-Hydroxypentyl)cyclopentan-1-one
Overview
Description
2-(1-Hydroxypentyl)cyclopentan-1-one is an organic compound with the molecular formula C10H18O2. It is a derivative of cyclopentanone, where a hydroxypentyl group is attached to the second carbon of the cyclopentanone ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(1-Hydroxypentyl)cyclopentan-1-one can be synthesized through several methods. One common method involves the reaction of cyclopentanone with 1-pentanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the use of an acid catalyst to facilitate the formation of the hydroxypentyl group .
Industrial Production Methods
In industrial settings, the production of cyclopentanone, 2-(1-hydroxypentyl)- often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxypentyl)cyclopentan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Substitution reactions often involve the use of halogens or other nucleophiles, leading to the formation of substituted derivatives.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopentanone derivatives .
Scientific Research Applications
2-(1-Hydroxypentyl)cyclopentan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclopentanone, 2-(1-hydroxypentyl)- involves its interaction with specific molecular targets and pathways. The hydroxypentyl group allows the compound to participate in hydrogen bonding and other interactions, which can influence its reactivity and biological activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
2-(1-Hydroxypentyl)cyclopentan-1-one can be compared with other similar compounds, such as:
Cyclopentanone: The parent compound, which lacks the hydroxypentyl group.
2-Pentylcyclopentanone: A similar compound with a pentyl group instead of a hydroxypentyl group.
Cyclopentanol: A related compound with a hydroxyl group directly attached to the cyclopentane ring.
The presence of the hydroxypentyl group in cyclopentanone, 2-(1-hydroxypentyl)- imparts unique properties, such as increased solubility and reactivity, making it distinct from its analogs .
Properties
CAS No. |
42558-01-0 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-(1-hydroxypentyl)cyclopentan-1-one |
InChI |
InChI=1S/C10H18O2/c1-2-3-6-9(11)8-5-4-7-10(8)12/h8-9,11H,2-7H2,1H3 |
InChI Key |
DYVAUIYAEICDNS-UHFFFAOYSA-N |
SMILES |
CCCCC(C1CCCC1=O)O |
Canonical SMILES |
CCCCC(C1CCCC1=O)O |
42558-01-0 | |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.